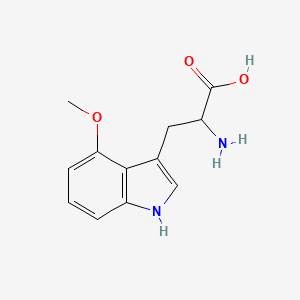

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

Synthesis Analysis

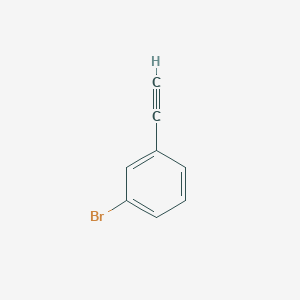

The synthesis of indole derivatives has been a subject of interest due to their biological significance . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside was commenced from the Sonogashira reaction between acetoxyaryl iodide and alkyne .Aplicaciones Científicas De Investigación

Role in Synthesis of Indole Derivatives

Indole derivatives, such as 4-Methoxy-DL-tryptophan, play a significant role in the synthesis of selected alkaloids. These compounds are important types of molecules and natural products that play a main role in cell biology. They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives, including 4-Methoxy-DL-tryptophan, possess various biological activities, including antiviral properties. They have been found to be effective against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-HIV Activity

4-Methoxy-DL-tryptophan and its derivatives have shown potential in the treatment of HIV. Certain indole derivatives have been reported to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells .

Antioxidant Properties

4-Methoxy-DL-tryptophan has shown strong capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system. It also exhibits scavenging capability against superoxide radicals .

Chemical Labelling of Tryptophan Amino Acids

A method has been developed that allows selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins. This platform enables systematic, proteome-wide identification of tryptophan residues .

Unique Biochemical Interactions

Due to the large and hydrophobic π-electron surface area, the aromatic side chain of 4-Methoxy-DL-tryptophan interacts with multiple other side chains in the protein, befitting its strategic locations in the protein structure .

Precursor to Melatonin

4-Methoxy-DL-tryptophan, as a derivative of tryptophan, can serve as a precursor to melatonin, a natural hormone. This pathway is important for regulating sleep and circadian rhythms .

Enzymatic Function in Fungi

In fungi like Aspergillus fumigatus, a gene for a 7-dimethylallyltryptophan synthase (7-DMATS) was identified, and its enzymatic function was proven biochemically. This enzyme shows behavior towards aromatic substrates, including 4-Methoxy-DL-tryptophan .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Others have demonstrated anti-inflammatory and analgesic activities .

Biochemical Pathways

Indole derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPKRIKQJEAOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460200 |

Source

|

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

CAS RN |

199540-73-3 |

Source

|

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)